Quinoline-d7

Reaction Mechanism Kinetic Isotope Effect Physical Organic Chemistry

Quinoline-d7 (CAS 34071-94-8), systematically named 2,3,4,5,6,7,8-heptadeuterioquinoline, is a stable isotope-labeled analog of quinoline wherein all seven hydrogen atoms on the aromatic bicyclic framework are replaced by deuterium (²H) atoms. This perdeuteration results in a molecular formula of C₉D₇N and a molecular weight of 136.20 g/mol, representing a mass shift of +7 Da relative to unlabeled quinoline (CAS 91-22-5).

Molecular Formula C9H7N
Molecular Weight 136.20 g/mol
CAS No. 34071-94-8
Cat. No. B167102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-d7
CAS34071-94-8
Molecular FormulaC9H7N
Molecular Weight136.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=N2
InChIInChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i1D,2D,3D,4D,5D,6D,7D
InChIKeySMWDFEZZVXVKRB-GSNKEKJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-d7 (CAS 34071-94-8) Product Overview: Deuterated Quinoline for Precise Analytical Quantification and Mechanistic Studies


Quinoline-d7 (CAS 34071-94-8), systematically named 2,3,4,5,6,7,8-heptadeuterioquinoline, is a stable isotope-labeled analog of quinoline wherein all seven hydrogen atoms on the aromatic bicyclic framework are replaced by deuterium (²H) atoms . This perdeuteration results in a molecular formula of C₉D₇N and a molecular weight of 136.20 g/mol, representing a mass shift of +7 Da relative to unlabeled quinoline (CAS 91-22-5) . Commercially available at isotopic enrichments of ≥97 atom % D , Quinoline-d7 retains the fundamental chemical and physical properties of the parent heterocycle—a bicyclic aromatic system comprising fused benzene and pyridine rings—while the deuterium substitution provides distinct advantages in mass spectrometric and spectroscopic analyses, primarily through a quantifiable mass difference that facilitates its use as an internal standard for accurate quantification of quinoline and related analytes in complex matrices .

Why Unlabeled Quinoline or Other Deuterated Analogs Cannot Substitute for Quinoline-d7 in Critical Analytical Workflows


The direct interchange of Quinoline-d7 with unlabeled quinoline (CAS 91-22-5) or other deuterated quinolines (e.g., quinoline-d8, isoquinoline-d7) is analytically unsound due to fundamental differences in isotopic composition that directly impact method performance. In mass spectrometry-based quantification, unlabeled quinoline co-elutes with the endogenous analyte and exhibits an identical m/z, rendering it useless as an internal standard for distinguishing analyte signal from matrix interference . Conversely, compounds with differing degrees or positions of deuteration (e.g., quinoline-d8 with one additional deuterium) introduce a non-identical mass shift (+8 Da vs. +7 Da), which can lead to inaccurate calibration if the analytical method was specifically optimized and validated for the +7 Da delta of Quinoline-d7 . Furthermore, in kinetic isotope effect (KIE) studies designed to probe reaction mechanisms, substituting Quinoline-d7 with an unlabeled analog nullifies the experiment's premise; only the deuterated compound can reveal the KIE magnitude (e.g., kH/kD ≈ 1.50) that indicates C-H bond cleavage involvement in the rate-determining step [1]. Such substitutions compromise data integrity, violate method validation protocols, and preclude accurate cross-study comparisons.

Quinoline-d7 Comparative Performance Evidence: Quantified Differentiation for Analytical Method Development and Procurement Decisions


Quantifiable Kinetic Isotope Effect (KIE) for Mechanistic Elucidation of C-H Bond Cleavage

In mechanistic investigations of reactions involving quinoline N-oxide, an intermolecular competition experiment between quinoline and its perdeuterated analog Quinoline-d7 revealed a primary kinetic isotope effect (KIE) of kH/kD ≈ 1.50 [1]. This quantitative value, derived from direct comparison under identical reaction conditions, provides strong evidence that the cleavage of a C-H bond in the quinoline framework is involved in the rate-determining step of the reaction pathway [1]. The magnitude of this KIE is consistent with a significant but not complete bond-breaking event in the transition state, a conclusion that cannot be drawn from studies employing unlabeled quinoline alone.

Reaction Mechanism Kinetic Isotope Effect Physical Organic Chemistry Catalysis

Defined Mass Shift (+7 Da) Enabling Accurate Quantification as an Internal Standard in LC-MS/MS and GC-MS

Quinoline-d7 provides a quantifiable mass shift of +7 Da (M+7) relative to unlabeled quinoline (monoisotopic mass difference: 136.102 Da vs. 129.058 Da) . This distinct mass differential allows the compound to co-elute with the target analyte in chromatographic separations (GC or LC) while being unambiguously distinguished by mass spectrometry . In contrast, unlabeled quinoline exhibits no mass shift and cannot be used as an internal standard for itself. Other deuterated analogs, such as quinoline-d8, would exhibit a +8 Da shift, which may not align with validated method parameters or expected ion ratios. The +7 Da shift of Quinoline-d7 ensures a clear isotopic separation of at least 7 m/z units, minimizing spectral overlap and enhancing signal-to-noise ratio for trace-level quantification in complex matrices like environmental samples or biological fluids .

Analytical Chemistry Mass Spectrometry Internal Standard Method Validation

Differentiated Physical Properties: Density and Boiling Point Alterations Due to Perdeuteration

Perdeuteration of the quinoline ring system induces measurable, albeit modest, alterations in key physical properties compared to the unlabeled compound. Quinoline-d7 exhibits a density of 1.151 g/mL at 25°C , which differs from the reported density of unlabeled quinoline (1.093 g/mL at 25°C) [1], representing an increase of approximately 5.3%. Similarly, the boiling point is reported as 237 °C for Quinoline-d7 , while unlabeled quinoline boils at 237.1 °C at 760 mmHg . While the boiling point difference is negligible for most practical purposes, the density difference is quantifiable and may influence precise volumetric measurements in synthetic or formulation workflows. These isotopic perturbation effects, while subtle, confirm the distinct molecular identity and can serve as a quality control metric for verifying isotopic enrichment and compound identity.

Physical Chemistry Isotope Effects Material Properties Process Chemistry

Spectroscopic Differentiation in IR and NMR for Structural Assignment and Purity Assessment

In the infrared (IR) spectra of metal(II) halide and isothiocyanate complexes of the type [MQ₂X₂] (M = Co, Ni, Cu, Zn; X = Cl, Br, I, NCS), a direct comparison between Q = quinoline and Q = quinoline-d7 was performed [1]. The perdeuteration of the quinoline ligand resulted in distinct, assignable frequency shifts in the 400–140 cm⁻¹ region, allowing for the unambiguous identification of the three skeletal deformation modes of the quinoline ring and the metal-ligand vibrational bands [1]. Specifically, the band shifts induced by quinoline deuteration provided direct evidence for the assignment of ν(M-N) and ν(M-X) stretching vibrations, a differentiation not achievable with unlabeled quinoline alone [1]. Furthermore, in ¹H NMR spectroscopy, Quinoline-d7 is essentially 'NMR-silent' in the aromatic proton region, eliminating signal overlap and enabling the clear observation of other components in a mixture, a feature that simplifies spectral interpretation compared to the complex multiplet patterns of unlabeled quinoline .

Spectroscopy Vibrational Spectroscopy NMR Structural Elucidation

Quinoline-d7 Application Scenarios: Targeted Use Cases Derived from Quantified Performance Advantages


Validated LC-MS/MS Quantification of Quinoline in Environmental and Biological Matrices Using EPA Method 530 Surrogate Standards

Quinoline-d7 is the specified surrogate standard in EPA Method 530 for the determination of selected organic compounds in drinking water . In this regulated application, the compound's +7 Da mass shift and co-elution behavior are critical for accurate quantification of quinoline in complex aqueous matrices. Laboratories performing environmental compliance testing must procure Quinoline-d7 specifically, as substitution with unlabeled quinoline or a different deuterated analog (e.g., quinoline-d8) would render the method non-compliant and invalidate results. The use of Quinoline-d7 in this context ensures adherence to validated method performance criteria, including precision, accuracy, and detection limits, which are essential for regulatory reporting and public health monitoring .

Mechanistic Elucidation of C-H Bond Activation in Quinoline-Derived Pharmaceutical Synthesis and Catalysis

For process chemists and catalytic researchers, the primary kinetic isotope effect (kH/kD ≈ 1.50) observed in reactions with Quinoline-d7 provides direct experimental evidence for the involvement of C-H bond cleavage in the rate-determining step [1]. This quantitative KIE value is a crucial parameter in understanding reaction mechanisms, guiding catalyst design, and optimizing synthetic routes for quinoline-based pharmaceuticals, agrochemicals, and fine chemicals. The use of unlabeled quinoline or other non-deuterated analogs would preclude the acquisition of this mechanistically vital data. Procurement of Quinoline-d7 is thus essential for any laboratory engaged in detailed reaction mechanism studies involving quinoline scaffolds [1].

Vibrational Spectroscopic Assignment of Metal-Quinoline Complexes in Coordination Chemistry and Materials Science

In the characterization of novel metal-organic frameworks (MOFs), catalysts, and coordination complexes, the far-IR spectral shifts induced by perdeuteration of the quinoline ligand provide unambiguous assignment of metal-ligand vibrational modes and skeletal ring deformations [2]. This direct comparative approach, enabled by the availability of Quinoline-d7, allows researchers to definitively distinguish ν(M-N) and ν(M-X) stretches from overlapping ligand-based vibrations. The procurement of both unlabeled quinoline and Quinoline-d7 as a matched pair is a standard practice in this field for rigorous vibrational analysis and structural confirmation [2].

Simplified ¹H NMR Analysis in Complex Mixtures for Metabolomics and Natural Product Research

The 'NMR-silent' nature of the perdeuterated aromatic framework of Quinoline-d7 simplifies the ¹H NMR spectra of complex mixtures containing quinoline-like metabolites or synthetic intermediates . By selectively removing the quinoline proton signals, overlapping peaks are resolved, enabling the identification and quantification of other components present in the sample. This application is particularly valuable in metabolomics studies of alkaloid-producing plants (e.g., Mentha species, cocoa) or in the analysis of reaction crudes during quinoline derivative synthesis. The procurement of Quinoline-d7 as a 'spectroscopic editing' tool offers a unique advantage over unlabeled quinoline, which would contribute to spectral crowding .

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